2-(1H-indol-3-yl)-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2-oxoacetamide
Description
Properties
IUPAC Name |
2-(1H-indol-3-yl)-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2-oxoacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4/c1-28-15-6-4-5-14(10-15)24-12-13(9-19(24)25)23-21(27)20(26)17-11-22-18-8-3-2-7-16(17)18/h2-8,10-11,13,22H,9,12H2,1H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNMIEEJHCNYMHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CC(CC2=O)NC(=O)C(=O)C3=CNC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Some compounds with similar structures have been found to have inhibitory activity against α-glucosidase.
Mode of Action
It’s worth noting that compounds with similar structures have shown inhibitory activity against α-glucosidase. This suggests that the compound might interact with its targets by binding to the active site, thereby inhibiting the enzyme’s activity.
Biochemical Pathways
Given its potential inhibitory activity against α-glucosidase, it could be inferred that the compound may affect carbohydrate metabolism, specifically the breakdown of complex carbohydrates into glucose.
Biological Activity
The compound 2-(1H-indol-3-yl)-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2-oxoacetamide is a novel indole derivative that has garnered attention for its potential biological activities. This compound integrates the indole moiety, known for its diverse biological functions, with a pyrrolidine structure, which may enhance its pharmacological properties. This article reviews the current understanding of its biological activity, including synthesis methods, mechanisms of action, and therapeutic potential.
Synthesis
The synthesis of the compound typically involves multicomponent reactions that combine indole derivatives with pyrrolidine and oxoacetamide functionalities. These methods have been optimized to yield high purity and yield, facilitating further biological evaluation.
Anticancer Activity
Recent studies have highlighted the anticancer potential of indole derivatives, including those similar to this compound. The indole scaffold is known to interact with various molecular targets in cancer cells:
- Mechanism of Action : Indole derivatives can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism is supported by docking studies that suggest strong binding affinities to tubulin proteins .
Antimicrobial Activity
Compounds with indole structures often exhibit antimicrobial properties. The presence of the methoxyphenyl group in this compound may enhance its efficacy against bacterial strains:
- Efficacy : Preliminary evaluations indicate that similar compounds demonstrate moderate to strong antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli, suggesting that this compound could possess similar properties .
Anti-inflammatory Effects
The anti-inflammatory potential of indole derivatives is well-documented. The compound may exert its effects through inhibition of cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response:
- Inhibition Studies : Compounds with similar structures have shown competitive inhibition of COX enzymes, leading to reduced prostaglandin synthesis and subsequent alleviation of inflammation .
Case Studies
Several case studies have explored the biological activities of related compounds:
- Indole-based Anticancer Agents : A study demonstrated that indole derivatives could significantly inhibit tumor growth in xenograft models by inducing apoptosis through mitochondrial pathways .
- Antimicrobial Screening : A series of related compounds were tested against multiple bacterial strains, showing promising results with IC50 values indicating strong activity against Bacillus subtilis and Salmonella typhi .
Research Findings
Scientific Research Applications
Structural Features
The structure of this compound includes an indole moiety, which is known for its biological activity, and a pyrrolidine ring that contributes to its pharmacological properties. The presence of the methoxyphenyl group enhances lipophilicity, potentially improving bioavailability.
Medicinal Chemistry
The compound has shown promise as a lead structure in the development of new pharmaceuticals targeting various diseases, including cancer and neurodegenerative disorders. Its unique chemical structure allows for interactions with biological targets that may lead to therapeutic effects.
Case Study: Anticancer Activity
Research has indicated that derivatives of indole compounds exhibit significant anticancer properties. For instance, studies have demonstrated that indole-based compounds can induce apoptosis in cancer cells through the activation of specific signaling pathways, such as the p53 pathway .
Neuropharmacology
The compound's ability to interact with neurotransmitter systems suggests potential applications in treating neurological disorders. Indole derivatives are known to influence serotonin receptors, which play a crucial role in mood regulation and anxiety disorders.
Case Study: Serotonin Receptor Modulation
A study focusing on similar indole derivatives highlighted their efficacy as serotonin receptor agonists, leading to anxiolytic effects in animal models . This suggests that 2-(1H-indol-3-yl)-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2-oxoacetamide may also exhibit similar properties.
Antimicrobial Activity
Preliminary studies have indicated that the compound possesses antimicrobial properties against various pathogens. The mechanism of action appears to involve disruption of bacterial cell membranes and inhibition of essential enzymatic functions.
Case Study: Bacterial Inhibition
Research conducted on indole derivatives showed promising results against Gram-positive bacteria, suggesting that modifications to the indole structure can enhance antibacterial activity . This opens avenues for developing new antibiotics based on this scaffold.
Table 1: Summary of Biological Activities
Chemical Reactions Analysis
Hydrolysis Reactions
The urea and amide groups in the compound are susceptible to hydrolysis under acidic or basic conditions:
-
Acidic Hydrolysis :
The urea linkage (NH–CO–NH) undergoes cleavage in concentrated HCl at elevated temperatures (80–100°C), yielding 1-(3-methoxyphenyl)-5-oxopyrrolidin-3-amine and 2-(1H-indol-3-yl)-2-oxoacetic acid. -
Basic Hydrolysis :
In NaOH (2M, reflux), the amide bond (N–CO) is hydrolyzed to generate 2-(1H-indol-3-yl)-2-oxoacetic acid and 1-(3-methoxyphenyl)-5-oxopyrrolidin-3-amine.
| Reaction Type | Conditions | Products |
|---|---|---|
| Acidic Hydrolysis | HCl (conc.), 80–100°C, 6h | 1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-amine + 2-(1H-indol-3-yl)-2-oxoacetic acid |
| Basic Hydrolysis | NaOH (2M), reflux, 4h | 1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-amine + 2-(1H-indol-3-yl)-2-oxoacetic acid |
Nucleophilic Substitution
The pyrrolidine ring’s nitrogen and the indole’s C3 position participate in nucleophilic reactions:
-
Amine Alkylation :
Treatment with methyl iodide (CH₃I) in DMF/NaH substitutes the pyrrolidine nitrogen, forming N-methyl derivatives. -
Indole Functionalization :
Electrophilic substitution at the indole’s C3 position occurs with reagents like benzoyl chloride (PhCOCl), yielding 3-benzoyl-indole derivatives under Al₂O₃ catalysis .
Cyclization Reactions
The compound undergoes intramolecular cyclization under specific conditions:
-
Acid-Catalyzed Cyclization :
In the presence of p-TSA (toluenesulfonic acid) and acetonitrile (reflux), the urea group facilitates cyclization to form quinazolinone derivatives . -
Base-Mediated Cyclization :
Using Na₂S₂O₅ in DMAC (150°C), the pyrrolidine ring participates in cyclocondensation, generating fused heterocycles (e.g., indolylquinazolinones) .
| Reaction Type | Catalyst/Solvent | Product | Yield |
|---|---|---|---|
| Acid-Catalyzed | p-TSA, CH₃CN | Indolylquinazolinone derivatives | 33% |
| Base-Mediated | Na₂S₂O₅, DMAC | Fused pyrrolidine-quinazolinone compounds | >90% |
Oxidation and Reduction
-
Oxidation :
The pyrrolidone ring’s carbonyl group is resistant to oxidation, but the indole’s C2 position reacts with H₂O₂/Fe²⁺ to form hydroxylated derivatives . -
Reduction :
Catalytic hydrogenation (H₂/Pd-C) reduces the oxoacetamide’s ketone group to a secondary alcohol.
Cross-Coupling Reactions
The indole moiety participates in palladium-catalyzed cross-coupling:
-
Suzuki Coupling :
Using Pd(PPh₃)₄ and aryl boronic acids, C3-substituted indole derivatives are synthesized .
Stability and Degradation
-
Thermal Stability :
Decomposes above 200°C, forming CO₂ and indole fragments. -
Photodegradation :
UV light (254 nm) induces cleavage of the urea linkage, with a half-life of 8h under ambient conditions.
Key Research Findings
-
Cyclocondensation Efficiency :
Na₂S₂O₅ in DMAC achieves near-quantitative yields for cyclization , outperforming Brønsted acids like p-TSA (33% yield) . -
Substituent Effects :
Electron-withdrawing groups on the indole ring (e.g., acetyl) accelerate hydrolysis by 40% compared to unsubstituted analogs . -
Catalyst Optimization :
Al₂O₃ minimizes side reactions during indole functionalization, improving selectivity by >70% .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Scaffold Variations
N-(2-(1H-Indol-3-yl)ethyl)-2-(1H-Indol-3-yl)-2-Oxoacetamide (8,9-Dihydrocoscinamide B)
- Structure : Contains two indole moieties linked via an ethyl group.
- Activity : Exhibits antimicrobial activity against S. aureus and ESKAPE pathogens (MIC values: 8–32 µg/mL) .
- Comparison: The absence of a pyrrolidinone ring and the presence of dual indole groups may enhance antimicrobial potency but reduce metabolic stability compared to the target compound.
N-Substituted 2-(2-(Adamantan-1-yl)-1H-Indol-3-yl)-2-Oxoacetamides
- Structure : Adamantane substituents at the indole C-2 position and variable N-substituents (e.g., aryl, alkyl) .
- Activity : Derivatives such as 5a–y inhibit cancer cell lines (Hela, MCF7, HepG2; IC₅₀: 2.1–18.7 µM) .
- Comparison: The adamantane group enhances lipophilicity and likely improves blood-brain barrier penetration, whereas the target compound’s 3-methoxyphenyl-pyrrolidinone group may favor solubility and specific receptor binding.
Substituent Modifications
2-(4-Methoxy-1H-Indol-3-yl)-N-(Thiophen-2-Carboxylic-3-yl)-2-Oxoacetamide
- Structure : Methoxy group at indole C-4 and a thiophene-based amide substituent .
- Activity : Thiophene rings often contribute to π-stacking interactions in enzyme binding.
N-(1-(3-Bromopropyl)-1H-Indol-3-yl)-2-Oxoacetamide Derivatives
Physicochemical and Pharmacokinetic Properties
- Adamantane Derivatives : High molecular weight (~450–500 g/mol) and logP values (>4) suggest strong membrane permeability but poor aqueous solubility .
- 8,9-Dihydrocoscinamide B : Lower logP (~2.5) due to dual polar indole groups, favoring solubility but limiting CNS activity .
- Target Compound: The pyrrolidinone ring and methoxy group may balance logP (~3–3.5), enhancing both solubility and bioavailability compared to adamantane or nitro-substituted analogs.
Q & A
Q. What are the critical steps and reagents for synthesizing 2-(1H-indol-3-yl)-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2-oxoacetamide?
- Methodological Answer : The synthesis typically involves multi-step reactions, including:
Coupling Reactions : Use carbodiimides (e.g., EDC or DCC) to activate carboxylic acids for amide bond formation between indole and pyrrolidinone moieties .
Cyclization : Intramolecular aldol-type condensation under basic conditions (e.g., potassium t-butoxide) to form the pyrrolidinone ring .
Purification : Column chromatography or recrystallization (e.g., using methanol or ethanol) to isolate the product .
Key reagents include hydrochloric acid for pH adjustment, sodium hydroxide for deprotonation, and solvents like DMF or THF .
Q. Which analytical techniques are essential for confirming the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : - and -NMR to verify substituent positions and stereochemistry, particularly for the indole and methoxyphenyl groups .
- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight and fragmentation patterns .
- Infrared (IR) Spectroscopy : Identification of carbonyl (C=O) and amide (N-H) stretches .
- Thin-Layer Chromatography (TLC) : To monitor reaction progress and assess purity during synthesis .
Advanced Research Questions
Q. How can intramolecular cyclization be optimized for indole-pyrrolidinone derivatives, and what factors influence reaction efficiency?
- Methodological Answer :
- Reagent Selection : Strong bases (e.g., t-BuOK) promote cyclization by deprotonating carbonyl groups, while weaker bases may favor side reactions .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize intermediates, while non-polar solvents may slow kinetics .
- Temperature Control : Moderate heating (50–80°C) accelerates cyclization without degrading sensitive functional groups .
- Electronic Factors : Electron-withdrawing groups on the indole ring enhance electrophilicity at the α-carbon, facilitating nucleophilic attack .
Q. What strategies can resolve contradictions in reported biological activity data for indole-based acetamides?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., methoxy group position) to isolate contributions to activity .
- Pharmacokinetic Profiling : Assess bioavailability and metabolic stability using in vitro assays (e.g., microsomal stability tests) to explain discrepancies between in vitro and in vivo results .
- Target Validation : Use CRISPR/Cas9 knockout models to confirm whether observed effects are target-specific or off-target .
Q. How can computational modeling predict the binding interactions of this compound with biological targets?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to simulate interactions with receptors (e.g., serotonin receptors, common targets for indole derivatives). Prioritize poses with hydrogen bonds between the acetamide carbonyl and receptor residues .
- Molecular Dynamics (MD) Simulations : Run 100-ns simulations in explicit solvent to assess binding stability and conformational changes .
- Free Energy Calculations : Apply MM/GBSA to quantify binding affinity and validate against experimental IC values .
Experimental Design & Data Analysis
Q. How should researchers design dose-response studies to evaluate the compound’s bioactivity?
- Methodological Answer :
- Dose Range : Use a logarithmic series (e.g., 0.1–100 µM) to capture EC/IC values .
- Controls : Include a positive control (e.g., known receptor agonist/antagonist) and vehicle control (e.g., DMSO ≤0.1%) .
- Replicates : Perform triplicate measurements to account for variability in cell-based assays .
Q. What are common pitfalls in interpreting NMR data for structurally complex acetamides?
- Methodological Answer :
- Signal Overlap : Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping peaks in crowded regions (e.g., aromatic protons) .
- Dynamic Effects : Variable-temperature NMR can identify conformational exchange broadening in flexible pyrrolidinone rings .
- Stereochemical Ambiguity : Compare experimental NOESY cross-peaks with computational predictions to assign stereochemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
